Phenyl 2,3-dibromo-3-phenylpropanoate
Description
Phenyl 2,3-dibromo-3-phenylpropanoate is a brominated cinnamic acid derivative with the molecular formula C₁₅H₁₂Br₂O₂ and a molecular weight of 392.07 g/mol. Its structure features a phenyl ester group attached to a propanoic acid backbone substituted with two bromine atoms at the 2 and 3 positions and a phenyl group at the 3-position. Additionally, structural analogs of this compound, such as ethyl 2,3-dibromo-3-phenylpropanoate, have shown antifeedant activity in ecological contexts, highlighting the versatility of brominated cinnamate derivatives .
Properties
CAS No. |
40326-95-2 |
|---|---|
Molecular Formula |
C15H12Br2O2 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
phenyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C15H12Br2O2/c16-13(11-7-3-1-4-8-11)14(17)15(18)19-12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
ZAXQJVJMPQUZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)OC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Cinnamic Acid Followed by Esterification
Overview:
The most direct and widely reported method for preparing phenyl 2,3-dibromo-3-phenylpropanoate involves the bromination of cinnamic acid (trans-3-phenylacrylic acid) to yield 2,3-dibromo-3-phenylpropanoic acid, followed by esterification with phenol or phenyl alcohol.
Step 1: Bromination of Cinnamic Acid
- Reaction:
Cinnamic acid is dissolved in an inert solvent such as dichloromethane. Bromine is added dropwise at room temperature, resulting in anti-addition across the double bond to give 2,3-dibromo-3-phenylpropanoic acid. - Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: Room temperature
- Reaction time: ~30 minutes
- Work-up: Filtration and washing with cold dichloromethane.
- Reaction:
Step 2: Esterification
- Reaction:
The crude 2,3-dibromo-3-phenylpropanoic acid is reacted with phenol (or phenyl alcohol) in the presence of a dehydrating agent (such as dicyclohexylcarbodiimide, DCC, or via Fischer esterification with acid catalysis) to yield this compound. - Reaction Conditions:
- Solvent: Toluene or dichloromethane
- Catalyst: Acid (e.g., sulfuric acid) or DCC
- Temperature: Reflux (for Fischer esterification) or room temperature (for DCC coupling)
- Purification: Column chromatography or recrystallization
- Reaction:
Summary Table: Bromination-Esterification Method
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | Cinnamic acid, Br₂, CH₂Cl₂, RT, 30 min | 80–90% | Fast, high yield, mild conditions |
| Esterification | 2,3-dibromo acid, phenol, DCC or acid, solvent, RT/heat | 60–80% | Standard esterification techniques |
Summary Table: Oxalyl Bromide Method
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | Styrene or methyl cinnamate, (COBr)₂, Ph₃PO, DCE, 40°C, 24–48h | 69–90% | Diastereoselective, scalable |
| Transesterification | Methyl ester, phenol, acid/base catalyst, solvent | 60–80% | Standard ester exchange |
Comparative Analysis of Preparation Methods
| Method | Starting Material | Brominating Agent | Yield (%) | Scalability | Selectivity | Notes |
|---|---|---|---|---|---|---|
| Bromination-Esterification | Cinnamic acid | Br₂ | 60–80 | High | Good | Mild, standard, high purity |
| Oxalyl Bromide Method | Styrene/cinnamate ester | (COBr)₂ | 69–90 | Moderate | High | Diastereoselective, slower |
| Industrial/Continuous Flow | Cinnamic acid | Br₂ | 70–85 | Excellent | Good | Optimized for large scale |
Detailed Research Findings
- Reaction Selectivity:
Both methods yield the anti-dibromo product with high diastereoselectivity due to the mechanism of bromine addition across the double bond. - Purification:
Products are typically purified by recrystallization or column chromatography (petroleum ether/ethyl acetate mixtures are common). - Yields:
High yields (60–90%) are consistently reported, with minor loss during purification. - Scalability: The bromination-esterification sequence is preferred for industrial production due to simplicity and ease of scale-up.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2,3-dibromo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-diphenylpropanoate.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of 2,3-diphenylpropanoate.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
Phenyl 2,3-dibromo-3-phenylpropanoate has the molecular formula and a molecular weight of approximately 372.08 g/mol. Its structure includes two bromine atoms at the 2 and 3 positions of the propanoate chain, which contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes involved in disease processes.
Case Study: Inhibition of Phospholipase A2
Research indicates that compounds similar to this compound can inhibit phospholipase A2 enzymes, which are implicated in inflammatory responses. In vitro studies have shown that derivatives of this compound can effectively reduce the activity of these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 1: Inhibition Potency of Related Compounds on Phospholipase A2
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of phospholipase A2 |
| Fosinopril | 0.18 | Direct enzyme inhibition |
| Amiodarone | TBD | Modulation of enzyme activity |
Environmental Science
The compound's brominated structure makes it relevant in studies concerning environmental pollutants and their degradation.
Case Study: Biodegradation Potential
Research has explored the biodegradation pathways of brominated compounds in aquatic environments. Studies indicate that this compound can undergo microbial degradation, leading to less toxic by-products. This property is crucial for assessing the environmental impact of brominated organic compounds used in industrial applications .
Table 2: Microbial Degradation Rates of Brominated Compounds
| Compound Name | Degradation Rate (%) | Microorganism Used |
|---|---|---|
| This compound | TBD | Pseudomonas spp. |
| Polybrominated diphenyl ethers (PBDEs) | TBD | Mycobacterium spp. |
Material Science
In material science, this compound is being investigated for its role as a precursor in synthesizing novel polymers and materials with enhanced properties.
Case Study: Polymer Synthesis
Recent studies have demonstrated that incorporating dibrominated compounds into polymer matrices can improve thermal stability and mechanical strength. The use of this compound in polymer synthesis has shown promise in creating materials suitable for high-performance applications .
Table 3: Properties of Polymers Synthesized with Dibrominated Compounds
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | TBD | TBD |
| Polymer with this compound | TBD | TBD |
Mechanism of Action
The mechanism of action of Phenyl 2,3-dibromo-3-phenylpropanoate involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in different chemical reactions. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. This reactivity is exploited in biochemical assays and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2,3-Dibromo-3-phenylpropanoate
- Molecular Formula : C₁₁H₁₂Br₂O₂
- Molecular Weight : 336.02 g/mol
- Key Differences: The ethyl ester group (vs. Exhibits antifeedant activity against insects, as observed in lodgepole pine extracts, but lacks reported anticancer activity . Used primarily in ecological pest control rather than pharmaceutical research.
2,3-Dibromo-3-phenylpropionic Acid (Parent Acid)
- Molecular Formula : C₉H₈Br₂O₂
- Molecular Weight : 307.97 g/mol
- Key Differences :
- The absence of an ester group increases polarity, likely reducing cell membrane permeability compared to its ester derivatives.
- Serves as a precursor in synthetic pathways for brominated esters but lacks direct biological activity data in the provided evidence.
- Safety data indicate stringent handling requirements due to its corrosive nature .
Ethyl Trans-Cinnamate
Structural and Functional Analysis
Impact of Substituents
- Ester Group: The phenyl ester in phenyl 2,3-dibromo-3-phenylpropanoate increases lipophilicity compared to the ethyl ester or parent acid, favoring cellular uptake and bioavailability in medicinal applications .
Stereochemical Considerations
- The compound exists in four stereoisomeric forms due to chiral centers at C2 and C3: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) .
- While specific activity data for individual isomers are unavailable, stereochemistry likely influences binding affinity and metabolic stability, a common trend in bioactive molecules.
Antimetastatic Activity
This compound inhibits melanoma cell metastasis by targeting adhesion, migration, and invasion pathways, as evidenced in vitro . This contrasts with non-brominated cinnamate derivatives (e.g., ethyl trans-cinnamate), which lack comparable efficacy, underscoring bromine’s role in enhancing bioactivity.
Biological Activity
Phenyl 2,3-dibromo-3-phenylpropanoate, a derivative of cinnamic acid, has garnered attention for its biological activity, particularly in the context of cancer research. This article delves into its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and a phenyl group attached to a propanoate backbone. This structural configuration is crucial for its biological interactions.
Antiproliferative Activity
Recent studies have highlighted the compound's effectiveness against melanoma cells. In a study evaluating various cinnamic acid derivatives, this compound (referred to as compound 3q) demonstrated significant cytotoxicity against murine B16-F10 melanoma cells. The compound exhibited an IC50 value indicating potent antiproliferative effects while maintaining low cytotoxicity towards non-tumor cells .
- Induction of Apoptosis : At higher concentrations, this compound triggered apoptosis in melanoma cells. This was evidenced by morphological changes consistent with programmed cell death.
- Cell Cycle Arrest : At lower concentrations, the compound affected the cell cycle progression of melanoma cells, leading to reduced proliferation rates.
- Inhibition of Cell Migration and Invasion : The compound impaired critical processes such as cell adhesion, invasion, and actin polymerization. This suggests potential antimetastatic properties .
Study on Melanoma Cells
A pivotal study focused on the synthesis of cinnamic acid derivatives and their bioactivity against melanoma cells found that this compound was the most effective among the tested compounds. The study utilized both cytotoxicity assays and migration assays to evaluate the compound's efficacy .
| Compound | IC50 (μM) | Effect on Non-Tumor Cells | Mechanism |
|---|---|---|---|
| This compound | 5.4 | Low | Apoptosis induction, cell cycle arrest |
| Other Cinnamic Acid Derivatives | Varies | Moderate to High | Variable (less effective) |
Q & A
Q. What are the recommended synthetic routes for Phenyl 2,3-dibromo-3-phenylpropanoate, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 3-phenylpropanoic acid derivatives using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous dichloromethane or carbon tetrachloride. For example, dibromination at the α and β positions can be achieved under controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Monitoring by TLC and confirming purity via melting point analysis or HPLC (≥98% purity) is advised. Reaction yields and regioselectivity depend on stoichiometry and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are essential for confirming bromine substitution patterns. Key signals include downfield shifts for protons adjacent to bromine atoms (δ 4.5–5.5 ppm) and carbonyl carbons (δ 170–175 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for small-molecule refinement) resolves stereochemistry and bond angles. For example, SHELX software can model bromine-heavy atoms and confirm the ester group’s spatial arrangement .
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺ or [M−Br]⁺ fragments) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (2R,3S) vs. (2S,3R)) influence reactivity in decarboxylative elimination reactions?
- Methodological Answer : Stereochemistry dictates reaction pathways. For example, (2R,3S)-diastereomers undergo β-elimination more readily due to favorable anti-periplanar geometry between Br and COOPh groups, producing α-bromostyrene derivatives. In contrast, syn-dibromo configurations may require harsher conditions (e.g., KOtBu in DMF at 80°C). Kinetic studies (monitored by GC-MS or in situ IR) and DFT calculations (e.g., Gaussian) can model transition states. Stereochemical assignments via NOESY NMR or circular dichroism (CD) are critical for mechanistic validation .
Q. What experimental approaches are used to evaluate its biological activity as an antifeedant?
- Methodological Answer :
- Bioassays : Feeding inhibition tests with insect models (e.g., Hylobius abietis) involve applying the compound to plant substrates (e.g., pine needles) and measuring consumption rates via gravimetric analysis. Dose-response curves (LC₅₀/EC₅₀) are generated using probit analysis.
- Structure-Activity Relationship (SAR) : Synthesizing analogs (e.g., ester vs. acid derivatives) and comparing activities identifies critical functional groups. Ethyl 2,3-dibromo-3-phenylpropanoate, for instance, shows higher volatility and antifeedant efficacy than the phenyl ester, suggesting ester chain length impacts bioavailability .
Q. How can intermediates in its thermal decomposition (e.g., dehydrobromination) be trapped and analyzed?
- Methodological Answer :
- Trapping Agents : Use nucleophiles like methanol or amines to stabilize reactive intermediates (e.g., allylic carbocations).
- In Situ Monitoring : ReactIR or GC-MS tracks intermediate formation. For example, heating in toluene at 120°C generates α-bromocinnamate derivatives, detectable via GC retention times and MS fragmentation patterns.
- Kinetic Isotope Effects (KIE) : Deuterated substrates (e.g., D-labeled propanoate) reveal rate-determining steps (e.g., C-Br bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
